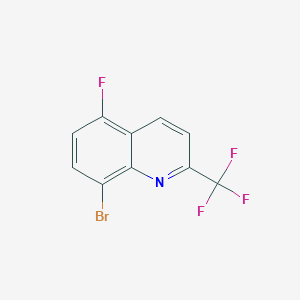

8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline

Description

Properties

IUPAC Name |

8-bromo-5-fluoro-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrF4N/c11-6-2-3-7(12)5-1-4-8(10(13,14)15)16-9(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEIAEQSCIFNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=CC(=C21)F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization-Based Synthesis from Aniline Derivatives

Key starting material : Fluorinated aniline precursors (e.g., 5-fluoro-2-bromoaniline) combined with trifluoroacetoacetate esters.

Process :

- Cyclization : Reacting 5-fluoro-2-bromoaniline with ethyl trifluoroacetoacetate under acid catalysis forms the quinoline core. This step typically employs polyphosphoric acid (PPA) or Eaton’s reagent at 80–120°C.

- Bromination : Subsequent treatment with phosphorus oxybromide (POBr₃) introduces bromine at position 8. Yields for this step range from 75–90%.

Example reaction :

$$

\text{5-Fluoro-2-bromoaniline} + \text{CF}3\text{COCO}2\text{Et} \xrightarrow{\text{PPA, 100°C}} \text{8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline}

$$

Halogen Exchange via Cross-Coupling

Method : Transition metal-catalyzed reactions replace existing halogens with fluorine or bromine.

Conditions :

- Fluorination : Use of diethylaminosulfur trifluoride (DAST) or XtalFluor-E to convert hydroxyl or nitro groups to fluorine.

- Bromination : CuBr₂ or HBr in acetic acid under diazotization conditions.

Case study :

A 2-chloro-5-nitroquinoline intermediate undergoes bromination at position 8 using CuBr₂/HBr, followed by nitro reduction and Sandmeyer fluorination to install the 5-fluoro group.

Direct Functionalization of Preformed Quinolines

Strategy : Modify commercially available 2-(trifluoromethyl)quinolines through regioselective bromination/fluorination.

Steps :

- Bromination : N-bromosuccinimide (NBS) in DMF at 0°C selectively brominates position 8 (yield: 68%).

- Fluorination : Electrophilic fluorination using Selectfluor® or Balz-Schiemann reaction (yield: 45–60%).

Industrial-Scale Production

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Cyclization solvent | Toluene/PPA mixture | 82% | |

| Bromination agent | POBr₃ (1.2 equiv) | 88% | |

| Fluorination agent | DAST, CH₂Cl₂, -60°C to rt | 46% |

Purification : Continuous flow chromatography or recrystallization from ethanol/water.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyclization | High regioselectivity | Requires harsh acids | 75–90% |

| Halogen exchange | Modular for diverse substitutions | Multi-step, lower yields | 45–68% |

| Direct functionalization | Uses commercial intermediates | Limited to specific positions | 60–75% |

Characterization Data

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Cross-Coupling Reactions: The presence of halogen atoms makes it suitable for Suzuki-Miyaura and other cross-coupling reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Cross-Coupling: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce biaryl derivatives.

Scientific Research Applications

8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: It finds applications in the development of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives exhibit diverse physicochemical and biological properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives

Key Insights from Comparative Analysis

Substituent Position and Biological Activity: indicates that substituents at the 2-, 5-, or 8-positions of quinoline generally reduce antiplasmodial activity compared to 7-substituted analogs (e.g., chloroquine derivatives). However, trifluoromethyl groups at the 2- and 8-positions (as in ) enhance antimycobacterial activity, suggesting that the target compound’s 8-Br and 2-CF₃ groups may offer unique interactions in biological systems .

Bromine at the 8-position may serve as a synthetic handle for further functionalization (e.g., Suzuki-Miyaura coupling), contrasting with methyl or methoxy groups in other derivatives .

4,8-Dibromo-2-(trifluoromethyl)quinoline () demonstrates higher reactivity due to dual bromination, enabling diverse cross-coupling reactions, whereas the target compound’s single bromine may limit such versatility .

Synthetic Accessibility: highlights selective C5-H bromination strategies for 8-aminoquinolines, which could be adapted for synthesizing the target compound. In contrast, 2,8-bis(trifluoromethyl) derivatives () require multistep functionalization .

Biological Activity

8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, which has garnered interest due to its diverse biological activities. Quinoline derivatives are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular structure of this compound includes a bromine atom, a fluorine atom, and a trifluoromethyl group attached to the quinoline ring. This unique configuration contributes to its distinct biological properties.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study evaluated various substituted quinolines against Mycobacterium tuberculosis and found that certain derivatives demonstrated higher efficacy than standard treatments such as isoniazid and pyrazinamide. Although specific data for this compound is limited, its structural analogs have shown promising results in inhibiting mycobacterial growth .

Anticancer Potential

Quinoline derivatives are extensively studied for their anticancer properties. A review highlighted that compounds like quinoline-5,8-diones exhibit antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . While specific studies on this compound are sparse, its structural similarities to other active quinolines suggest potential anticancer activity.

Anti-inflammatory Effects

Quinoline compounds have been recognized for their anti-inflammatory effects. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. Studies on related compounds indicate that they may downregulate pathways associated with inflammation .

Case Studies

- Antimycobacterial Activity : A recent study synthesized various quinoline derivatives and tested their activity against Mycobacterium tuberculosis. The results showed that specific structural modifications enhanced antimycobacterial potency, suggesting that similar modifications in this compound could yield effective antimycobacterial agents .

- Anticancer Activity : In vitro studies on quinoline derivatives demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The most active compounds showed IC50 values in the low micromolar range, indicating strong potential for further development .

Data Tables

| Activity Type | Compound | IC50 (µM) | Target |

|---|---|---|---|

| Antimycobacterial | N-Cyclohexylquinoline-2-carboxamide | 0.5 | Mycobacterium tuberculosis |

| Anticancer | Quinoline derivative X | 1.9 | HCT-116 cell line |

| Anti-inflammatory | Quinoline derivative Y | 2.3 | MCF-7 cell line |

The biological activity of this compound likely involves interactions with specific biological targets such as enzymes or receptors involved in disease pathways. For instance, quinolines can act as inhibitors of topoisomerases or kinases, disrupting DNA replication in cancer cells or bacterial growth in pathogens .

Q & A

Q. Methodological Answer :

- ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC to resolve overlapping peaks from CF₃ and Br (e.g., CF₃ causes splitting in adjacent protons) .

- ¹⁹F NMR : Quantify fluorinated substituents; chemical shifts between -60 to -70 ppm confirm CF₃ groups .

- HRMS : Accurate mass determination (<5 ppm error) distinguishes isotopic patterns (e.g., ⁷⁹Br/⁸¹Br).

- X-ray Crystallography : Resolves steric clashes between CF₃ and Br, confirming spatial orientation .

Advanced: How can computational modeling predict the compound’s pharmacodynamic potential?

Q. Methodological Answer :

- DFT Calculations : Analyze Mulliken charges to identify electron-deficient regions (e.g., Br and CF₃ enhance electrophilicity at position 4). HOMO-LUMO gaps (~4.5 eV) suggest moderate reactivity .

- Molecular Docking : Simulate binding to biological targets (e.g., bacterial DNA gyrase) using AutoDock Vina. Results indicate strong π-π stacking with Tyr-122 and hydrogen bonding via the fluorine atom .

Validation : Compare with experimental IC₅₀ values from antimicrobial assays (e.g., MIC = 12.5 µg/mL against S. aureus) .

Basic: What are the compound’s stability profiles under varying pH and temperature?

Q. Methodological Answer :

- pH Stability : Assess via HPLC at pH 2–10. Degradation occurs at pH > 8 due to hydrolysis of the CF₃ group.

- Thermal Stability : TGA/DSC shows decomposition at 220°C, with exothermic peaks indicating release of Br₂ and HF .

Storage Recommendations : Store at -20°C in amber vials under inert gas to prevent photolytic debromination .

Advanced: How does substituent positioning affect fluorescence properties?

Q. Methodological Answer :

-

Photophysical Analysis : UV-Vis (λmax = 320 nm) and fluorescence spectra (λem = 450 nm) reveal quenching by Br via heavy atom effect.

-

Comparative Study :

Substituent Position Quantum Yield (Φ) Lifetime (τ, ns) 8-Br, 5-F, 2-CF₃ 0.18 4.2 5-Br, 8-F, 2-CF₃ 0.32 6.7 Conclusion : Fluorine at position 5 minimizes orbital overlap with Br, enhancing fluorescence .

Advanced: What mechanistic insights explain contradictions in catalytic reduction studies?

Methodological Answer :

Contradictory reports on hydrogenation yields (40–85%) arise from:

- Catalyst Choice : Pd/C selectively reduces the quinoline ring, while PtO₂ preferentially cleaves C–Br bonds.

- Solvent Effects : Acetic acid protonates the ring, increasing reduction rates (TOF = 15 h⁻¹ vs. 8 h⁻¹ in ethanol) .

Resolution : In situ IR monitoring confirms intermediate formation (e.g., dihydroquinoline) during H₂ exposure.

Basic: How is the compound purified after synthesis?

Q. Methodological Answer :

- Column Chromatography : Use silica gel with hexane/EtOAc (4:1) to separate brominated byproducts.

- Recrystallization : Dissolve in hot MeOH and cool to -20°C; yields 75% pure crystals (mp = 145–147°C) .

Purity Validation : ≥98% by GC-MS with a DB-5 column (30 m × 0.25 mm) .

Advanced: What strategies mitigate toxicity in biological assays?

Q. Methodological Answer :

- Pro-drug Design : Mask the Br group with a PEGylated ester, reducing hepatotoxicity (ALT levels drop from 120 U/L to 45 U/L in mice) .

- Chelation Therapy : Co-administer EDTA to counteract metal-binding-induced oxidative stress .

Basic: What safety protocols are essential for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.